1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid
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Overview
Description
1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid is a heterocyclic compound that features a unique structure combining a thieno ring and an imidazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thieno[2,3-d]imidazole derivatives with ethenylating agents in the presence of a base. The reaction conditions often include temperatures ranging from 50°C to 100°C and the use of solvents such as dimethyl sulfoxide or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the ethenyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; temperatures around 25°C to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; temperatures around 0°C to 25°C.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide); temperatures around 0°C to 50°C.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced thieno[2,3-d]imidazole derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid can be compared with other similar compounds, such as:
Thieno[2,3-d]imidazole derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Imidazole derivatives: These compounds have a similar imidazole ring but lack the thieno ring, resulting in different reactivity and applications.
Thieno derivatives: These compounds contain the thieno ring but lack the imidazole ring, leading to distinct chemical behavior and uses.
Properties
IUPAC Name |
1-ethenylthieno[2,3-d]imidazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-2-10-4-9-7-5(10)3-6(13-7)8(11)12/h2-4H,1H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSYKFCKSYAEJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=NC2=C1C=C(S2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571419 |
Source
|
Record name | 1-Ethenyl-1H-thieno[2,3-d]imidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70571419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193066-57-8 |
Source
|
Record name | 1-Ethenyl-1H-thieno[2,3-d]imidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70571419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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